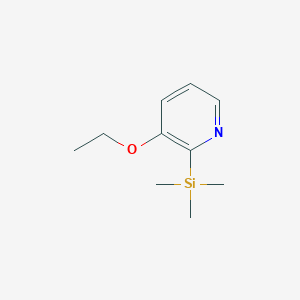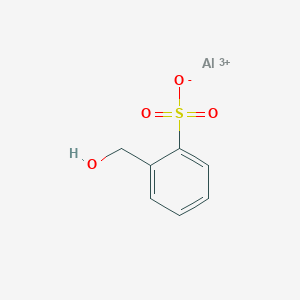![molecular formula C16H28O B13788403 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL CAS No. 97890-10-3](/img/structure/B13788403.png)
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,6-Tetramethyltricyclo[64002,7]dodecan-3-OL is a complex organic compound with the molecular formula C16H28O It is characterized by its unique tricyclic structure, which includes multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of methyl groups and the hydroxyl group. The reaction conditions often require the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the tricyclic structure.
Substitution: Methyl groups or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and tricyclic structure play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical processes, leading to potential therapeutic effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL is unique due to its specific combination of a tricyclic structure and multiple methyl groups, along with a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
97890-10-3 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
2,2,4,8b-tetramethyl-1,3,4,4a,4b,5,6,7,8,8a-decahydrobiphenylen-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-9-15(2,3)14(17)16(4)12-8-6-5-7-11(12)13(10)16/h10-14,17H,5-9H2,1-4H3 |
InChI Key |
MXCYLKRANYTTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2(C1C3C2CCCC3)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


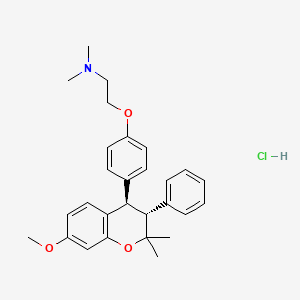
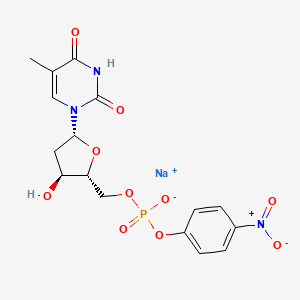
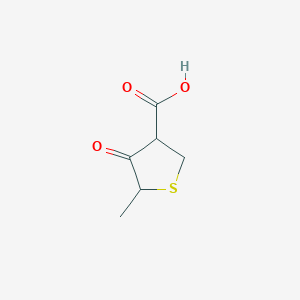
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
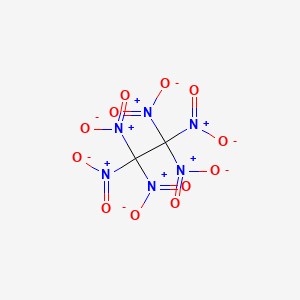
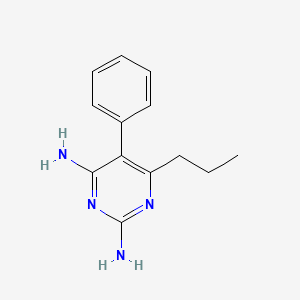
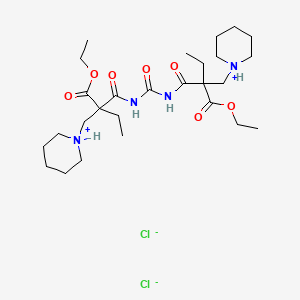
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
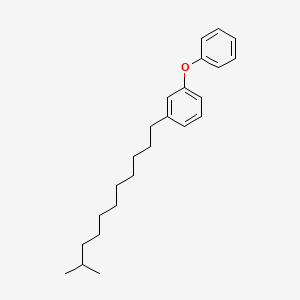
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
